![molecular formula C13H11NO3 B479686 4-(Benzo[1,3]dioxol-5-yloxy)-fenilamina CAS No. 117401-33-9](/img/structure/B479686.png)
4-(Benzo[1,3]dioxol-5-yloxy)-fenilamina
Descripción general
Descripción
“4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” is a chemical compound with the molecular formula C13H11NO3 . It contains a benzodioxole group attached to a phenylamine group . The benzodioxole group is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole .
Synthesis Analysis
The synthesis of compounds similar to “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” has been reported in the literature . The synthesis typically involves a condensation reaction using benzo[d][1,3]dioxole carbaldehyde and an appropriate amine .Molecular Structure Analysis
The molecular structure of “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” includes a benzodioxole group and a phenylamine group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole . The phenylamine group consists of a phenyl ring attached to an amine group .Aplicaciones Científicas De Investigación
Sustancia aromatizante
Este compuesto se sintetiza químicamente y está destinado a utilizarse como sustancia aromatizante en categorías específicas de alimentos .
Desarrollo del sensor TMI
Se ha utilizado en el desarrollo de electrodos personalizados como sensor TMI en moléculas orgánicas pequeñas .
Farmacología
Si bien las aplicaciones farmacológicas específicas no se detallan en los resultados de la búsqueda, se han estudiado compuestos con estructuras similares por sus posibles efectos terapéuticos, incluida la actividad antioxidante .
Ciencia de materiales
Los derivados del compuesto se han explorado por su síntesis y su uso potencial en aplicaciones de ciencia de materiales .
Direcciones Futuras
The future directions for “4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given its structural similarity to compounds with various biological activities, it may have potential uses in pharmaceuticals or other fields .
Mecanismo De Acción
Target of Action
The primary target of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is the γ-aminobutyric acid receptor, GABAAR-β3 homopentamer . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine interacts with its target, the GABAAR-β3 homopentamer, by augmenting GABAergic activity . This interaction results in an increase in the inhibitory effect of GABA neurotransmission.
Biochemical Pathways
The augmentation of GABAergic activity by 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine affects the GABA neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects of this interaction include a decrease in neuronal excitability, which can have various effects depending on the specific neural circuits involved.
Pharmacokinetics
The compound’s molecular weight of 3703527 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine’s action include a decrease in neuronal excitability due to the augmentation of GABAergic activity . This can result in various effects, such as anticonvulsant activity, as observed in some studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine. For instance, the presence of toxic metal ions in the environment can be a significant source of pollution, which may affect the action of the compound
Análisis Bioquímico
Biochemical Properties
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), where it acts as an inhibitor . The interaction with COX enzymes suggests that 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine may have anti-inflammatory properties. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine on various cell types and cellular processes are diverse. In cancer cell lines, this compound has demonstrated the ability to induce apoptosis and cause cell cycle arrest, particularly in the S-phase and G2/M-phase . These effects suggest that 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine may influence cell signaling pathways and gene expression, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing significant toxicity .
Metabolic Pathways
4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can influence metabolic flux and alter metabolite levels . The interactions with metabolic enzymes suggest that 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine may play a role in modulating metabolic pathways and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its biological activity . The transport and distribution of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine are critical for its function, as they determine the concentration and availability of the compound at target sites .
Subcellular Localization
The subcellular localization of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of 4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCERUJLCNHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327888 | |
| Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
117401-33-9 | |
| Record name | 4-(1,3-benzodioxol-5-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



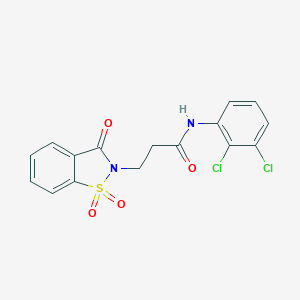
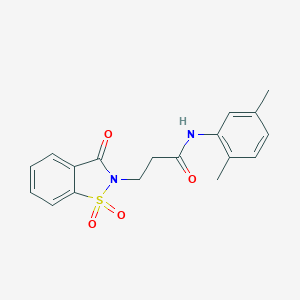

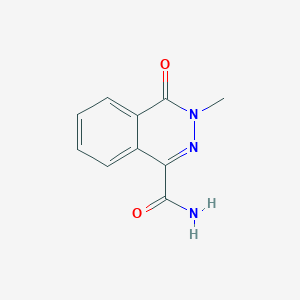

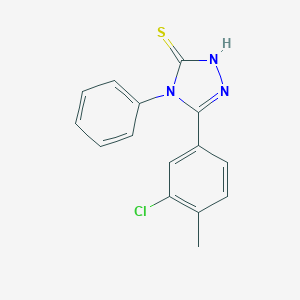
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
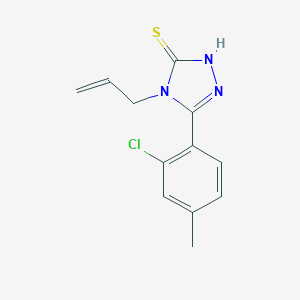
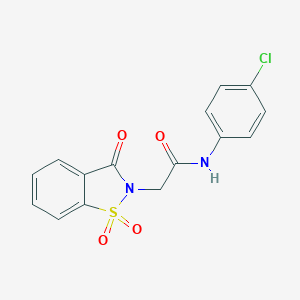
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
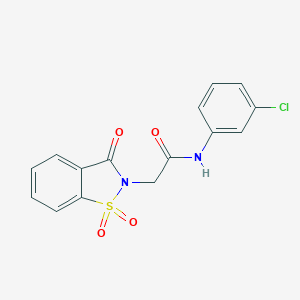
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)